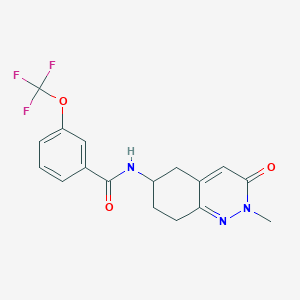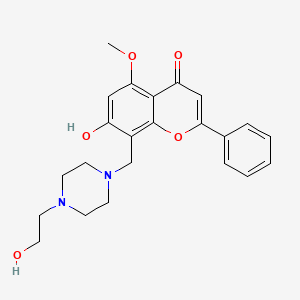
2-(Benzyloxy)-4-ethyl-1-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-4-ethyl-1-fluorobenzene is a chemical compound that is likely to be an aromatic compound due to the presence of a benzene ring in its name. The "benzyloxy" group suggests that it has a benzyl ether functional group, while the "ethyl" indicates an ethyl substituent. The "fluoro" denotes the presence of a fluorine atom. This compound is not directly discussed in the provided papers, but it shares some structural similarities with the compounds that are discussed, such as the presence of a fluorine atom and a benzene ring.
Synthesis Analysis
The synthesis of aromatic fluorinated compounds can be achieved through various methods. For example, the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was accomplished by reacting 2-fluoro-1,4-dimethoxybenzene with nitric acid, yielding a 90% yield . Although the exact synthesis of this compound is not described, similar methods could potentially be applied, such as starting with a suitably substituted fluorobenzene and introducing the benzyloxy and ethyl groups through electrophilic aromatic substitution or other related reactions.
Molecular Structure Analysis
The molecular structure of aromatic fluorinated compounds can be confirmed using techniques such as X-ray crystallography, as was done for 1-Fluoro-2,5-dimethoxy-4-nitrobenzene . Additionally, characterization can be performed using 1H and 13C-NMR, elemental analysis, EI-MS, and FT-IR. These techniques would likely be applicable in analyzing the structure of this compound to confirm the positions of the substituents and the overall molecular conformation.
Chemical Reactions Analysis
The reactivity of fluorobenzene derivatives can vary depending on the substituents present on the benzene ring. For instance, the presence of electron-withdrawing or electron-donating groups can influence the reactivity towards nucleophilic or electrophilic attack. The provided papers do not detail specific reactions for this compound, but the synthesis of 2,4-dichlorofluorobenzene involves diazotization and substitution reactions . Similar reactions might be relevant for modifying the structure of this compound or for its use in further synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound would be influenced by its molecular structure. The presence of a fluorine atom can affect the compound's polarity, boiling point, and reactivity. The papers provided do not offer specific data on the physical and chemical properties of this compound. However, the high purity (99.2%) and yield (50.2%) reported for the synthesis of 2,4-dichlorofluorobenzene suggest that with optimized synthetic procedures, it is possible to obtain fluorinated aromatic compounds with high purity and reasonable yields . These attributes are important for industrial production and practical applications.
Applications De Recherche Scientifique
Organometallic Chemistry and Catalysis
Fluorobenzene derivatives, due to the presence of fluorine atoms, demonstrate unique reactivity patterns that are beneficial in organometallic chemistry and transition-metal-based catalysis. The electron-withdrawing nature of fluorine reduces π-electron density donation from the arene, enabling these compounds to serve as weakly coordinating solvents or easily displaced ligands. This property facilitates the synthesis of well-defined metal complexes and catalyzes reactions involving C-H and C-F bond activation, thereby opening new avenues for organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Fluorination Techniques
Research on fluorination techniques using xenon difluoride in the presence of boron trifluoride etherate highlights the selective fluorination of aromatic compounds, including benzene derivatives. This method results in the formation of fluorobenzene among other fluorinated aromatic compounds, indicating the utility of such reactions in introducing fluorine atoms into complex organic molecules (Fedorov et al., 2015).
Fluorinated Ligands for Imaging
In the development of imaging agents, fluorinated benzene derivatives have been employed to create novel ligands for myocardial perfusion imaging with positron emission tomography (PET). The introduction of fluorine into these compounds enhances their properties for medical imaging applications, suggesting the potential of similar fluorobenzene derivatives in biomedical research (Mou et al., 2012).
Liquid Crystalline Materials
The study of liquid crystalline behavior in binary mixtures involving structurally dissimilar mesogens and nonmesogens, including fluorobenzene derivatives, sheds light on the impact of molecular structure on liquid crystalline properties. Such research informs the design of materials with tailored optical and electronic properties for applications in displays and sensors (Dave, Patel, & Bhatt, 2013).
Synthesis of Fluorinated Pharmaceuticals
Fluorobenzenes are pivotal in the synthesis of various pharmaceutical compounds. For instance, the nucleophilic substitution reactions of fluorobenzenes under microwave irradiation demonstrate a method for synthesizing 4-[N-alkylN-(2-hydroxylethyl)]amino-1-acylbenzene products, highlighting the role of fluorinated intermediates in the efficient production of bioactive molecules (Xiao-chun, 2008).
Propriétés
IUPAC Name |
4-ethyl-1-fluoro-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO/c1-2-12-8-9-14(16)15(10-12)17-11-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIYTAHLOFDKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)F)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B2527321.png)
![5-[1-(benzenesulfonyl)ethyl]-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-ethyl-1H-imidazol-2-one](/img/structure/B2527323.png)
![3-[4-(Dimethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2527326.png)
![methyl 3-(methylcarbamoyl)-2-propionamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2527328.png)
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2527329.png)


![1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one](/img/structure/B2527332.png)


![N-(3-chloro-4-methylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2527338.png)
